molecular formula C11H8BrNO B1344797 2-(4-Bromophenoxy)pyridine CAS No. 4783-82-8

2-(4-Bromophenoxy)pyridine

Cat. No.: B1344797
CAS No.: 4783-82-8
M. Wt: 250.09 g/mol
InChI Key: FOKJQGKEVMZAJE-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)pyridine is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKJQGKEVMZAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631258
Record name 2-(4-Bromophenoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-82-8
Record name 2-(4-Bromophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenoxy)pyridine
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In Organic Synthesis

2-(4-Bromophenoxy)pyridine is a valuable building block for constructing more complex organic molecules. smolecule.com Its utility stems from the ability to selectively functionalize the brominated phenyl ring. For example, the bromine can be replaced with various aryl, alkyl, or amino groups through palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the systematic modification of the molecule's structure and properties, making it a versatile starting material for the synthesis of a diverse range of compounds.

In Medicinal Chemistry

The structural motif of a pyridine (B92270) ring linked to an aryl group is found in many biologically active compounds. ontosight.ai Consequently, 2-(4-Bromophenoxy)pyridine and its derivatives are of interest in drug discovery. smolecule.comontosight.ai The pyridine ring can interact with biological targets such as enzymes and receptors, while the bromophenyl moiety can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. ontosight.ai For instance, related imidazo[1,2-a]pyridine (B132010) derivatives have been investigated for their potential as anticancer agents. chemimpex.com

In Materials Science

Approaches to Constructing the Phenoxy-Pyridine Linkage

The formation of the ether bond between a pyridine and a phenyl group is a critical step in the synthesis of this compound and its derivatives. Two primary methodologies have proven effective: classical etherification routes and modern palladium-catalyzed cross-coupling reactions.

Etherification Routes Utilizing 4-Bromophenol (B116583)

A common and direct method for synthesizing diaryl ethers is through nucleophilic aromatic substitution, often referred to as the Ullmann condensation. organic-chemistry.org This approach can be adapted for the synthesis of this compound. In a typical procedure, 4-bromophenol is treated with a suitable 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, in the presence of a base and often a copper catalyst. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then displaces the halide on the pyridine ring.

For instance, the synthesis of 2-(4-bromophenoxy)acetohydrazide (B95197), a related structure, involves the initial etherification of p-bromophenol with methyl chloroacetate (B1199739) in the presence of potassium carbonate in acetonitrile. mdpi.com This resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product. mdpi.com While effective, these etherification reactions can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups.

A study on copper-catalyzed etherification highlighted the successful coupling of 4-bromophenol with various aryl halides. nih.gov Although this study did not specifically synthesize this compound, it demonstrated the feasibility of using 4-bromophenol as a nucleophile in such coupling reactions, achieving an excellent yield. nih.gov

ReactantsCatalyst/BaseSolventProductYield (%)
4-Bromophenol, 2-HalopyridineCu catalyst, K2CO3Acetonitrile (example)This compoundVaries
p-Bromophenol, Methyl chloroacetateK2CO3AcetonitrileMethyl 2-(4-bromophenoxy)acetateNot specified
4-Bromophenol, Aryl halideCuINot specifiedDiaryl etherExcellent

Palladium-Catalyzed Cross-Coupling for Phenoxy-Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, offer a milder and more general alternative for the synthesis of diaryl ethers. wikipedia.orgsmolecule.com This method involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles of the Buchwald-Hartwig C-O coupling are well-established and applicable. For example, the synthesis of phenylurea-pyrimidine derivatives utilized a palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, highlighting the power of this catalytic system in creating bonds to aromatic rings. researchgate.net The versatility of this reaction allows for the coupling of a wide range of aryl halides and phenols under relatively mild conditions. wikipedia.org Furthermore, palladium-catalyzed reactions have been used for the direct ortho-aroylation of 2-phenoxypyridines, demonstrating the utility of palladium catalysis in functionalizing this class of compounds. acs.org

Aryl Halide/TriflatePhenolCatalyst/LigandBaseProduct
Aryl HalideAlcoholPd catalyst, Phosphine ligandBaseDiaryl ether
2-Phenoxypyridine (B1581987)AldehydePd(II) acetate-ortho-Aroylated 2-phenoxypyridine

Synthesis of Related Pyridine Derivatives with a 4-Bromophenyl Moiety

The 4-bromophenyl group is a common building block in the synthesis of various pyridine-containing compounds. The bromine atom serves as a versatile handle for further functionalization, often through cross-coupling reactions.

Suzuki Cross-Coupling for Aryl-Pyridine Synthesis

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. scirp.orgpreprints.org This reaction is widely used to synthesize aryl-pyridine structures.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst to produce novel pyrimidine (B1678525) analogs. mdpi.com The reaction conditions were optimized, showing that electron-rich boronic acids generally provide good yields. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions, demonstrating the broad applicability of this method. nih.gov Cyclometalated Pd(II) complexes of 2-(4-bromophenyl)pyridine (B1270735) have also been utilized in Suzuki coupling reactions. rsc.org

OrganohalideOrganoboron CompoundCatalystBaseProduct
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4K3PO45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines
N-(4-bromophenyl)furan-2-carboxamideAryl/Heteroaryl boronic acidTetrakis(triphenylphosphine)palladium(0)K3PO4N-Aryl/Heteroaryl-furan-2-carboxamides
Chloro-phenylmethanol, Arylboronic acid3/Cu cocatalyst-Biarylaldehydes

Kröhnke Synthesis for Substituted Terpyridines

The Kröhnke synthesis is a classical method for preparing substituted pyridines, and it has been effectively applied to the synthesis of terpyridines bearing a 4-bromophenyl group. This multi-step process typically involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with ammonia (B1221849) or an ammonium (B1175870) salt.

A high-yield, two-step synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridine has been developed based on the Kröhnke procedure. znaturforsch.com This method involves the initial formation of an azachalcone intermediate, which is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide and ammonium acetate. scispace.com This approach offers significant improvements over one-pot condensation methods, which often result in low yields due to the formation of by-products. znaturforsch.comscispace.com The Kröhnke methodology has also been used to synthesize other 4'-substituted-2,2':6',2”-terpyridine derivatives. researchgate.netub.eduresearchgate.net

ReactantsKey IntermediateOverall Yield (%)
2-Acetylpyridine (B122185), 4-BromobenzaldehydeAzachalcone55-64 znaturforsch.comscispace.com

Formation of Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. royalsocietypublishing.orgjmchemsci.com The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines involves the DBU-catalyzed cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol (B145695). royalsocietypublishing.org This method has been used to prepare 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) in good yield. arabjchem.org Another approach involves the reaction of 2-aminopyridine with 4-bromophenacyl bromide in refluxing ethanol, followed by basification. jmchemsci.com The resulting 2-(4-bromophenyl)imidazo[1,2-a]pyridine can be further functionalized. researchgate.netacs.org Catalyst-free versions of this condensation have also been developed, often utilizing high-boiling solvents like DMF. acs.org

2-Aminopyridine Derivativeα-HaloketoneCatalyst/BaseSolventProductYield (%)
2-Aminopyridine4-Bromophenacyl bromideDBUAqueous ethanol2-(4-Bromophenyl)imidazo[1,2-a]pyridine89 arabjchem.org
2-Aminopyridine4-Bromophenacyl bromide-Ethanol2-(4-Bromophenyl)imidazo[1,2-a]pyridineNot specified
2-Aminopyridine4-Chloro phenacyl bromideMgOWater2-(4-Chlorophenyl)H-imidazolo[1,2-a]pyridine92 arabjchem.org

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Systems

The construction of quinoline and quinazoline scaffolds from precursors related to this compound can be achieved through several synthetic strategies. While direct cyclization of this compound itself is not commonly documented, analogous structures with a 2-(4-bromophenyl) moiety serve as key intermediates, and their synthetic routes offer valuable insights.

One established method for quinoline synthesis is the Pfitzinger reaction . This reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound. For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been prepared by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This acid can then be further derivatized.

For the synthesis of quinazoline systems, a common precursor is a 2-substituted-4H-3,1-benzoxazin-4-one. Specifically, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one can be synthesized from 2-aminobenzoic acid (anthranilic acid) and 4-bromobenzoyl chloride. clockss.org This benzoxazinone (B8607429) is a versatile intermediate that reacts with various nitrogen nucleophiles to form the quinazoline core. For example, heating the benzoxazinone with formamide (B127407) yields 2-(4-bromophenyl)quinazolin-4(3H)-one. clockss.org Reaction with other nucleophiles like hydrazides or amines leads to 2,3-disubstituted quinazolin-4(3H)-ones. clockss.org

A more direct approach to phenoxy-substituted quinazolines involves aryne chemistry . An efficient synthesis of 4-phenoxyquinazoline (B3048288) derivatives has been reported starting from quinazolin-4(3H)-one and an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride. This methodology provides a mild and environmentally benign route to these structures with high yields. liverpool.ac.uk

Synthesis of Bipyridine and Pyrazolo[1,5-a]pyridine (B1195680) Derivatives

The synthesis of bipyridine and pyrazolo[1,5-a]pyridine derivatives often involves cross-coupling reactions or cyclization strategies where precursors analogous to this compound are utilized.

Bipyridine derivatives are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, for example, in the synthesis of 5-(4-bromophenyl)-2,2'-bipyridine. ontosight.ai This involves the reaction of a halogenated bipyridine with a phenylboronic acid. Another strategy is the Kröhnke reaction or similar condensation methods. The synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridine has been achieved with improved yields through a two-step aldol (B89426) condensation, starting from 2-acetylpyridine and 4-bromobenzaldehyde. scispace.com

For the synthesis of the pyrazolo[1,5-a]pyridine scaffold, a common strategy is the [3+2] cycloaddition. One such method involves the reaction of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds. organic-chemistry.org While this does not directly use this compound, a potential synthetic route could involve the transformation of the starting material into a suitable N-substituted pyridine intermediate. A more direct approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, to afford various substituted pyrazolo[1,5-a]pyridines. acs.org

Incorporation of Unsaturated Linkers (e.g., Ethenyl, Ethynyl)

The introduction of unsaturated ethenyl and ethynyl (B1212043) linkers onto the this compound framework is predominantly accomplished through palladium-catalyzed cross-coupling reactions, capitalizing on the reactivity of the C-Br bond on the phenyl ring.

The Sonogashira coupling is the premier method for installing ethynyl groups. wikipedia.orglibretexts.org This reaction couples the aryl bromide (this compound) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsynarchive.com The reaction conditions are generally mild and tolerate a wide range of functional groups. A domino reaction involving an intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes has been reported to produce 2,3-disubstituted benzo[b]furans, showcasing a powerful extension of this methodology. organic-chemistry.org

For the incorporation of ethenyl (vinyl) groups, the Heck reaction is the most widely used method. organic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. liverpool.ac.uk Intramolecular Heck reactions of 2-bromophenoxy pyridines have been utilized to synthesize functionalized benzo acs.orgresearchgate.netfuro[3,2-c]pyridines. clockss.org The reaction is known for its high trans selectivity in intermolecular couplings. organic-chemistry.org

Functionalization of the Pyridine and Bromophenyl Moieties

Both the pyridine and the bromophenyl rings of this compound are amenable to further functionalization, allowing for the synthesis of a diverse library of derivatives.

The bromophenyl moiety serves as a versatile handle for numerous cross-coupling reactions. As discussed previously, the bromine atom can be substituted using Sonogashira and Heck couplings to introduce alkynyl and alkenyl groups, respectively. Furthermore, it is an excellent substrate for:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding arylamine derivatives.

Stille Coupling: Reaction with organostannanes.

Cyanation: Introduction of a nitrile group, which is a versatile functional group that can be converted into amines, carboxylic acids, or amides.

The pyridine moiety , in conjunction with the phenoxy group, can undergo directed C-H functionalization . The nitrogen atom of the pyridine and the oxygen of the phenoxy group can act as a bidentate directing group, facilitating regioselective reactions at the ortho-position of the phenoxy ring.

C-H Arylation: Palladium-catalyzed ortho-arylation of 2-phenoxypyridines with reagents like potassium aryltrifluoroborates has been achieved. acs.orgthieme-connect.com These reactions often employ an oxidant such as silver carbonate (Ag₂CO₃) or copper(II) acetate. acs.orgrsc.org

C-H Alkenylation: Ruthenium-catalyzed oxidative C-H bond alkenylation of 2-phenoxypyridine with acrylates has been demonstrated, proceeding via a six-membered ruthenacycle intermediate. mdpi.com

C-H Halogenation: Palladium-catalyzed, directed C-H chlorination of phenol derivatives using a removable 2-pyridyl auxiliary group showcases the ability to functionalize the ortho-position of the phenol ring system. researchgate.net

These functionalization strategies underscore the value of this compound as a scaffold for creating complex molecules with tailored electronic and structural properties.

Chemical Reactions Involving the Bromine Atom

The carbon-bromine bond in the 4-bromophenyl moiety is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom of this compound can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures. researchgate.netnih.gov In a typical Suzuki reaction, the brominated compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com

The synthesis of biaryls and heterobiaryls is of significant interest for developing natural products, pharmaceuticals, and advanced functional materials. researchgate.net While 2-pyridyl boron reagents can be unstable, the use of 2-halopyridines as electrophilic partners is a robust strategy. The reaction of this compound with an arylboronic acid would yield a 2-(4'-aryl-4-phenoxy)pyridine derivative. The efficiency and yield of these reactions are influenced by the choice of catalyst, base, solvent, and reaction temperature. researchgate.netmdpi.com For instance, studies on similar substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine have shown that catalysts such as Pd(PPh₃)₄ with bases like K₃PO₄ in solvents like 1,4-dioxane (B91453) provide good yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Aryl Bromide SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8060 mdpi.com
4-BromoacetophenoneArylboronic acidsPyridine-based Pd(II)-complex (0.25)KOHWater100 (Thermal) / 160 (Microwave)Up to 100 nih.gov
ChloroarenesArylboronic acidsNiCl₂(dppf) (3-10) / BuLiK₃PO₄Dioxane70-80High nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good nih.gov

Ullmann-Type Reactions in On-Surface Chemistry

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has been adapted for on-surface synthesis to create extended two-dimensional covalent structures. nsf.gov In this context, molecules like this compound deposited on a metal surface (e.g., copper, gold, or silver) can undergo dehalogenation upon thermal annealing. iphy.ac.cnnih.gov This process generates highly reactive aryl radicals on the surface.

These surface-adsorbed radicals can then couple to form new C-C bonds, leading to the self-assembly of ordered molecular architectures such as dimers, trimers, and porous networks. iphy.ac.cn Studies on analogous molecules like 4-[(4-bromophenyl)ethynyl]pyridine on various metallic surfaces have demonstrated that the reaction pathway can be precisely controlled. iphy.ac.cnrsc.org The process often proceeds through an organometallic intermediate where a surface metal atom coordinates with the aryl species before the final C-C bond formation. nsf.govorganic-chemistry.org The structure of the resulting assembly is sensitive to the underlying metal substrate and annealing temperatures. iphy.ac.cn

C-H Bond Activation and Subsequent Arylation

Palladium-catalyzed C-H bond activation has become a powerful alternative to traditional cross-coupling reactions, offering a more atom-economical route to biaryl synthesis. nih.govresearchgate.net In the context of this compound, intramolecular C-H arylation could occur where the bromo-substituted phenyl ring acts as an internal arylating agent. This process typically requires a palladium catalyst, often with a phosphine ligand, to facilitate the cyclization by forming a new ring through activation of a C-H bond on the pyridine or an adjacent group. beilstein-journals.org

Furthermore, intermolecular C-H arylation can occur. For instance, palladium catalysts can activate a C-H bond on the pyridine ring of one molecule, which then couples with an aryl halide like this compound. rsc.orgnih.gov The regioselectivity of C-H activation on the pyridine ring is influenced by electronic and steric factors. nih.gov In some cases, the bromo-substituent on an aryl ring can serve as a traceless directing group, guiding the C-H activation to a specific position before being removed. researchgate.net This strategy enables the functionalization of specific C-H bonds that might otherwise be unreactive. researchgate.netchemrxiv.orgrsc.org

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions like nucleophilic attack, N-oxide formation, and quaternization.

Nucleophilic Attack and Ring Transformations

The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, preferably at the C2 and C4 positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. quora.comyoutube.com While direct substitution on this compound itself is less common, derivatives can undergo significant transformations.

A relevant example is the reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, a related heterocyclic system. When this compound is treated with various nitrogen nucleophiles, it undergoes nucleophilic attack followed by ring-opening and subsequent ring-closure to form different quinazolinone derivatives. bibliomed.org For example, reaction with formamide yields a quinazolinone, while reaction with hydrazine hydrate leads to a 3-amino-quinazolinone. bibliomed.org Similarly, reactions with aniline (B41778) or glycine (B1666218) produce N-substituted quinazolinones. bibliomed.org These transformations highlight how nucleophilic attack at or near the pyridine-like nitrogen can initiate a cascade leading to entirely new heterocyclic systems.

Table 2: Ring Transformation Reactions of a 2-(4-Bromophenyl)-Substituted Heterocycle with Nucleophiles

Starting MaterialNucleophileConditionsProductReference
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneFormamideBoiling oil bath2-(4-bromo)-4(3H)-quinazolin-4-one bibliomed.org
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneHydrazine hydrateHeating3-amino-2(4-bromophenyl)quinazolin-4(3H)-one bibliomed.org
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneAnilineHeating3-aryl-2-(4-bromophenyl)quinazolin-4(3H)-one bibliomed.org
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneGlycineBoiling pyridine[2-(4-bromophenyl)-4-oxoquinazolin-3-yl]acetic acid bibliomed.org

Formation of N-Oxides and Quaternization

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity; for example, it can facilitate C-H activation at the C2 position for subsequent arylation reactions. rsc.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. nih.gov These salts are electrophilic and can participate in various cross-coupling reactions. For example, alkyl pyridinium salts have been used as electrophiles in nickel-catalyzed deaminative alkyl-alkyl cross-couplings, demonstrating their utility in constructing complex organic molecules. nih.gov This reaction transforms an amino group into an alkyl substituent via the formation of a pyridinium intermediate. nih.gov

Transformations of Pendant Functional Groups (e.g., Carboxamide, Hydrazide, Carbonitrile)

The reactivity of functional groups such as carboxamide, hydrazide, and carbonitrile at the 3-position of the this compound ring is of significant interest for the construction of novel molecular architectures. These groups act as synthetic handles for cyclization and functional group interconversion reactions, leading to a variety of heterocyclic systems and other valuable derivatives.

Transformations of 2-(4-Bromophenoxy)nicotinamide (B14898089)

The carboxamide group in 2-(4-bromophenoxy)nicotinamide is a precursor for several important transformations, including the Hofmann rearrangement to produce amines and dehydration to yield nitriles.

The Hofmann rearrangement of a primary amide, such as 2-(4-bromophenoxy)nicotinamide, using reagents like bromine in the presence of a strong base, leads to the formation of a primary amine with one less carbon atom. scispace.com This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. This transformation would yield 3-amino-2-(4-bromophenoxy)pyridine, a valuable building block for further derivatization.

Dehydration of the carboxamide to the corresponding carbonitrile can be achieved using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). This reaction provides a direct route to 2-(4-bromophenoxy)nicotinonitrile (B2738340).

Table 1: Transformations of 2-(4-Bromophenoxy)nicotinamide
Starting MaterialReagents and ConditionsProductTransformation
2-(4-Bromophenoxy)nicotinamideBr₂, NaOH, H₂O, heat3-Amino-2-(4-bromophenoxy)pyridineHofmann Rearrangement
2-(4-Bromophenoxy)nicotinamideP₂O₅ or SOCl₂, heat2-(4-Bromophenoxy)nicotinonitrileDehydration

Transformations of 2-(4-Bromophenoxy)nicotinohydrazide

The hydrazide functional group in 2-(4-bromophenoxy)nicotinohydrazide is a key intermediate for the synthesis of five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles.

The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of the hydrazide. For instance, reaction with carbon disulfide in the presence of a base like potassium hydroxide, followed by treatment with an alkyl halide, can lead to the formation of 2-substituted-thio-1,3,4-oxadiazoles. Alternatively, treatment with cyanogen (B1215507) bromide can yield 2-amino-1,3,4-oxadiazole derivatives. Research on structurally related 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has shown that the acid hydrazide can be cyclized to the corresponding oxadiazole. scispace.comgoogle.com

Similarly, 1,3,4-thiadiazoles can be synthesized from the hydrazide precursor. Reaction with carbon disulfide in a basic medium is a common method to form the 1,3,4-thiadiazole-2-thiol (B7761032) ring. Further alkylation or other modifications can be performed on the thiol group. Studies on other pyridine-containing thiadiazoles have demonstrated the versatility of this synthetic route. nih.gov

Table 2: Synthesis of Heterocycles from 2-(4-Bromophenoxy)nicotinohydrazide
Starting MaterialReagents and ConditionsProductHeterocycle Formed
2-(4-Bromophenoxy)nicotinohydrazide1. CS₂, KOH 2. Alkyl halide5-(2-(4-Bromophenoxy)pyridin-3-yl)-2-(alkylthio)-1,3,4-oxadiazole1,3,4-Oxadiazole
2-(4-Bromophenoxy)nicotinohydrazideBrCN5-(2-(4-Bromophenoxy)pyridin-3-yl)-1,3,4-oxadiazol-2-amine1,3,4-Oxadiazole
2-(4-Bromophenoxy)nicotinohydrazideCS₂, KOH5-(2-(4-Bromophenoxy)pyridin-3-yl)-1,3,4-thiadiazole-2-thiol1,3,4-Thiadiazole

Transformations of 2-(4-Bromophenoxy)nicotinonitrile

The carbonitrile group of 2-(4-bromophenoxy)nicotinonitrile is a versatile functional group that can be converted into various nitrogen-containing heterocycles, most notably tetrazoles.

The [2+3] cycloaddition reaction of the nitrile with an azide (B81097) source, typically sodium azide, is a well-established method for the synthesis of tetrazoles . nih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or by using ammonium chloride. google.comresearchgate.net The reaction of 2-(4-bromophenoxy)nicotinonitrile with sodium azide would lead to the formation of 5-(2-(4-bromophenoxy)pyridin-3-yl)tetrazole. The use of continuous-flow microreactors has been shown to be a safe and efficient method for this transformation. scispace.com The resulting tetrazole ring can exist in equilibrium with the corresponding azido-pyridine tautomer, a property that has been utilized in click chemistry. nih.gov

Table 3: Synthesis of Tetrazole from 2-(4-Bromophenoxy)nicotinonitrile
Starting MaterialReagents and ConditionsProductTransformation
2-(4-Bromophenoxy)nicotinonitrileNaN₃, ZnCl₂ or NH₄Cl, DMF, heat5-(2-(4-Bromophenoxy)pyridin-3-yl)tetrazole[2+3] Cycloaddition

Coordination Chemistry and Ligand Design Principles

2-(4-Bromophenoxy)pyridine and Analogues as Ligands for Metal Complexes

This compound is a versatile ligand in coordination chemistry. Its structure, featuring a pyridine (B92270) ring linked to a brominated phenyl group via an ether oxygen, offers multiple potential coordination sites. The primary coordination typically occurs through the nitrogen atom of the pyridine ring, which acts as a Lewis base. The ether oxygen and the aromatic rings can also participate in weaker interactions or influence the electronic properties of the ligand.

Analogues of this compound, such as 2-phenoxypyridine (B1581987) and 2-(4-bromophenyl)pyridine (B1270735), share similar structural motifs and exhibit comparable coordinating behaviors. For instance, 2-phenoxypyridine is known to form cyclopalladated compounds, highlighting the ability of this class of ligands to undergo C-H bond activation to form stable metallacycles. A derivative, 2-(4-bromophenoxy)acetohydrazide (B95197), has been shown to coordinate with nickel(II), demonstrating how functionalization of the core structure can introduce additional donor atoms and modify the coordination mode. researchgate.netmdpi.com These ligands are valuable in constructing metal complexes with tailored electronic and steric properties, which can influence their catalytic activity, luminescent behavior, and structural diversity.

Cyclometalated Complexes of Transition Metals (e.g., Palladium, Iridium, Platinum)

Cyclometalation is a process in which a ligand reacts with a metal center to form a metallacycle, a ring structure containing the metal atom. This process typically involves the activation of a C-H bond on the ligand, leading to the formation of a direct metal-carbon bond. Ligands like this compound and its analogues are particularly well-suited for cyclometalation with transition metals such as palladium, iridium, and platinum. The resulting cyclometalated complexes often exhibit enhanced stability and unique photophysical properties.

For example, the analogue 2-(4-bromophenyl)pyridine (bpp) readily forms cyclometalated complexes with palladium(II) and iridium(III). nih.gov These complexes have been investigated for their luminescent properties and potential applications in catalysis. nih.gov Similarly, platinum(II) is well-known to form a wide variety of stable, square-planar cyclometalated complexes with C^N-type ligands, which are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their phosphorescent properties.

The synthesis of cyclometalated complexes typically involves the reaction of the ligand with a metal salt precursor. For instance, a series of cyclopalladated complexes of 2-(4-bromophenyl)pyridine (bpp) have been synthesized, including [Pd(bpp)(NHC)Cl] (where NHC is an N-heterocyclic carbene) and [Pd(bpp)(acac)] (where acac is acetylacetonate). nih.gov The synthesis of the cyclometalated iridium(III) complexes [Ir(bpp)₂Cl]₂ and [Ir(bpp)₂(acac)] has also been reported. nih.gov

X-ray diffraction studies are crucial for elucidating the precise structural features of these complexes. In the cyclopalladated complexes, the palladium center typically adopts a square-planar geometry, coordinated to the nitrogen and the ortho-carbon of the phenyl ring of the bpp ligand, along with other ancillary ligands like chloride or an N-heterocyclic carbene. nih.gov The iridium(III) complexes, such as [Ir(bpp)₂(acac)], generally exhibit an octahedral geometry, with two cyclometalated bpp ligands and a bidentate acetylacetonate (B107027) ligand completing the coordination sphere. nih.gov The structural analysis of these compounds often reveals significant intermolecular interactions, such as C–H···X (Cl, Br, π) and π–π stacking, which influence their crystal packing and solid-state properties. nih.gov

Selected Cyclometalated Complexes and Their Structural Features
ComplexMetal CenterCoordination GeometryKey Structural FeaturesReference
[Pd(bpp)(NHC)Cl]Palladium(II)Square PlanarC,N-cyclometalated bpp ligand; NHC and Cl ancillary ligands nih.gov
[Ir(bpp)₂(acac)]Iridium(III)OctahedralTwo C,N-cyclometalated bpp ligands; bidentate acac ligand nih.gov

The formation of cyclometalated complexes with 2-arylpyridine ligands, including this compound, proceeds through a C,N-cyclometalation pathway. This process is initiated by the coordination of the pyridine nitrogen atom to the metal center. This initial coordination brings one of the ortho-C-H bonds of the adjacent aryl ring into close proximity to the metal.

The metal center then facilitates the cleavage of this C-H bond, a step known as oxidative addition or electrophilic substitution, depending on the metal and reaction conditions. This results in the formation of a stable five-membered metallacycle. This bidentate κ²-N,C coordination mode is a common and robust pathway for a wide range of 2-arylpyridine derivatives with palladium(II), leading to the formation of highly stable organometallic compounds. This pathway is fundamental to creating a vast array of cyclometalated structures with tunable properties.

Coordination with Other Metal Centers (e.g., Nickel, Iron, Cobalt)

Beyond the platinum-group metals, this compound and its derivatives also form stable complexes with first-row transition metals like nickel, iron, and cobalt. The coordination chemistry with these metals can be more diverse, often involving different coordination modes and leading to the formation of polymeric structures.

A notable example involves the coordination of 2-(4-bromophenoxy)acetohydrazide with nickel(II) chloride. researchgate.netmdpi.com This demonstrates that modifying the parent ligand can introduce new donor groups (in this case, the acetohydrazide moiety) that readily coordinate to metals like nickel. researchgate.netmdpi.com Research on the analogue 2-phenoxypyridine has shown its ability to act as a dinucleating ligand for iron(II), forming a diiron(II) complex that reacts with oxygen to produce a (μ-oxo)diiron(III) species. nih.gov While specific examples with cobalt and this compound are less common, cobalt is known to form numerous complexes with various pyridine-based ligands, suggesting its potential to coordinate with this ligand as well.

The coordination mode of a ligand describes the number of points at which it attaches to the central metal ion. For this compound and its derivatives, bidentate coordination is a prevalent mode.

Bidentate Coordination: In this mode, the ligand binds to the metal center through two donor atoms. The C,N-cyclometalation discussed previously is a form of bidentate chelation. nih.gov Another example is the coordination of 2-(4-bromophenoxy)acetohydrazide to Ni(II), where the ligand binds through the carbonyl oxygen atom and the amine nitrogen of the hydrazide group, forming a stable five-membered chelate ring. researchgate.netmdpi.com

Tridentate Coordination: This mode involves the ligand binding through three donor atoms. While common for ligands specifically designed with three binding sites (e.g., terpyridine), examples of this compound itself acting in a tridentate fashion are not prominently reported in the literature. Achieving a tridentate mode would likely require further functionalization of the ligand to introduce an additional donor group in a sterically favorable position.

Coordination Modes of this compound and Derivatives
LigandMetal CenterCoordination ModeDonor AtomsReference
2-(4-bromophenyl)pyridinePd(II), Ir(III)Bidentate (C,N-cyclometalated)Pyridine-N, Phenyl-C nih.gov
2-(4-bromophenoxy)acetohydrazideNi(II)BidentateCarbonyl-O, Amine-N researchgate.netmdpi.com

Coordination polymers are extended structures formed by the linking of metal centers with bridging ligands. The resulting network can be one-dimensional (chains), two-dimensional (sheets), or three-dimensional.

The complex formed between Ni(II) and 2-(4-bromophenoxy)acetohydrazide provides a clear example of a polymeric coordination compound. researchgate.netmdpi.com In the solid state, this compound, with the formula [NiCl₂L(2-PrOH)]n (where L is the ligand and 2-PrOH is isopropanol), adopts a polymeric chain structure. researchgate.net The nickel centers are bridged by two chloride ions, which link the individual [NiCl₂L(2-PrOH)] units into an extended one-dimensional chain. researchgate.netmdpi.com The 2-(4-bromophenoxy)acetohydrazide ligand itself acts in a bidentate chelating fashion to each nickel center but does not act as the bridging unit in this specific structure. researchgate.netmdpi.com This illustrates how the interplay between the organic ligand and simple anionic ligands (like chloride) can lead to the formation of extended polymeric architectures.

On-Surface Coordination Behavior with Metallic Substrates

The study of molecular self-assembly on solid surfaces is a burgeoning field, driven by the potential to construct novel nanoscale architectures with applications in catalysis, electronics, and sensing. The on-surface coordination of ligands with metal adatoms can lead to the formation of highly ordered two-dimensional metal-organic coordination networks (MOCNs). While direct studies on the on-surface coordination of this compound are not extensively documented, its behavior can be inferred from studies of structurally analogous molecules on various metallic substrates.

The self-assembly of functionalized organic molecules on surfaces like Ag(111) is governed by a delicate balance of intermolecular and molecule-substrate interactions. For pyridine-containing molecules, the nitrogen atom offers a specific coordination site for metal adatoms. The presence of a bromine substituent, as in this compound, introduces the possibility of halogen bonding and dehalogenation reactions, which can influence the self-assembly process.

Research on similar compounds, such as 4-[(4-bromophenyl)ethynyl]pyridine on Au(111), Ag(111), and Cu(111) surfaces, has demonstrated that the underlying metallic substrate plays a crucial role in the resulting molecular architectures. These structures can range from self-assembled networks to coordination dimers and chains, and even covalent networks formed through Ullmann-type coupling reactions following dehalogenation. The formation of these diverse structures is highly sensitive to the nature of the metal surface.

Furthermore, the use of a passivating adlayer, such as bromide on Au(111), has been shown to facilitate the formation of highly ordered self-assembled monolayers of organic molecules. This suggests that the bromine atom in this compound could potentially influence the formation of ordered structures on metallic surfaces, either through direct interaction or by contributing to a passivating layer under specific conditions.

The expected on-surface coordination of this compound would likely involve the nitrogen atom of the pyridine ring coordinating to metal adatoms, while the bromophenoxy group could influence the packing and long-range ordering of the resulting MOCN through van der Waals interactions and potentially halogen bonding. The specific metallic substrate would be a key determinant of the final assembled structure.

SubstrateExpected Interaction with this compoundPotential Resulting Structures
Ag(111) Weak molecule-substrate interaction, potential for self-assembly driven by intermolecular forces.Ordered self-assembled monolayers, coordination networks with Ag adatoms.
Au(111) Similar to Ag(111), potential for surface-catalyzed dehalogenation at elevated temperatures.Self-assembled structures, covalent networks via Ullmann coupling.
Cu(111) Stronger molecule-substrate interaction, higher likelihood of catalytic reactions.Denser packed structures, potential for more complex coordination and covalent networks.

Electronic and Steric Effects in Ligand-Metal Interactions

The coordination of a ligand to a metal center is fundamentally governed by a combination of electronic and steric effects. These factors dictate the stability, geometry, and reactivity of the resulting metal complex. For this compound, both the electronic nature of the 4-bromophenoxy substituent and the steric hindrance arising from the 2-positional substitution are significant.

Electronic Effects:

The electronic properties of a pyridine ligand can be systematically tuned by introducing substituents on the pyridine ring. The 4-bromophenoxy group in this compound is expected to exert an electron-withdrawing effect. This is due to the electronegativity of the oxygen and bromine atoms, which reduces the electron density on the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom.

A decrease in the electron-donating ability of the pyridine nitrogen has a direct impact on the strength of the metal-ligand bond. Generally, more electron-donating ligands form stronger bonds with metal centers. Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for quantifying these electronic effects by calculating properties like redox potentials of the resulting metal complexes. For instance, ligands with electron-withdrawing groups tend to increase the redox potential of the metal center.

The electronic influence of the substituent can also affect the π-acceptor properties of the pyridine ligand. While pyridine itself is a weak π-acceptor, this property can be enhanced by electron-withdrawing substituents, which can influence the ligand field splitting and the electronic spectra of the metal complex.

Steric Effects:

The position of the substituent on the pyridine ring plays a critical role in determining the steric environment around the metal center. In this compound, the phenoxy group is located at the 2-position, adjacent to the coordinating nitrogen atom. This proximity can introduce significant steric hindrance, which can influence the coordination number and geometry of the metal complex.

For instance, bulky substituents at the 2-position can prevent the coordination of multiple ligands to a metal center, favoring the formation of complexes with lower coordination numbers. This steric clash can also lead to distortions in the geometry of the complex, affecting bond angles and distances. The magnitude of this steric effect can be evaluated using various parameters, such as ligand cone angles, which provide a quantitative measure of the spatial requirement of a ligand.

The interplay between electronic and steric effects is crucial in ligand design. While the electronic effects of the 4-bromophenoxy group might modulate the reactivity of the metal center, the steric bulk of the 2-phenoxy group could control the access of substrates to the metal, thereby influencing its catalytic activity.

EffectInfluence on Ligand-Metal InteractionConsequence for Metal Complex
Electronic Electron-withdrawing nature of the 4-bromophenoxy group reduces the Lewis basicity of the pyridine nitrogen.Weaker metal-ligand σ-donation, potentially stronger π-backbonding, and a higher redox potential of the metal center.
Steric The 2-phenoxy group creates steric hindrance around the coordinating nitrogen atom.Can lead to lower coordination numbers, distorted geometries, and can influence the substrate accessibility in catalytic applications.

Advanced Structural and Spectroscopic Elucidation

X-ray Crystallography of 2-(4-Bromophenoxy)pyridine Derivatives and Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of molecules. Studies on various derivatives and complexes incorporating the this compound motif reveal detailed information about their molecular geometry, crystal packing, and the non-covalent interactions that govern their supramolecular assemblies.

In a more complex derivative, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgrsc.orgresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray analysis showed that it crystallizes in the triclinic P-1 space group. mdpi.com The analysis of such derivatives provides critical data on how the core structure adapts to the inclusion of various functional groups and heterocyclic systems.

The table below summarizes crystallographic data for selected derivatives.

CompoundCrystal SystemSpace GroupReference
6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgrsc.orgresearchgate.nettriazolo [4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1 mdpi.com
4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridinesNot specifiedNot specified nih.govresearchgate.net
7-Bromo-3-tert-butylpyrazolo[5,1-c] rsc.orgrsc.orgresearchgate.nettriazin-4(1H)-onesNot specifiedNot specified nih.gov

When incorporated into metal complexes, the pyridine (B92270) nitrogen of the this compound moiety acts as a ligand, coordinating to a metal center. The geometry of these complexes is a key determinant of their properties. Transition metal pyridine complexes are known to form various coordination geometries, including octahedral and tetrahedral structures. wikipedia.org

In a rhenium complex where a terpyridine ligand (a more complex pyridine derivative) acts as a bidentate chelate, X-ray crystallography confirmed the coordination, revealing a distorted N–Re–N angle of 74.3°. rsc.org Analysis of bond lengths and angles in such structures provides insight into the nature of the metal-ligand bond and the steric and electronic effects of the substituents. For example, in the crystal structure of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a precursor to a bromophenyl-containing derivative, the twist angle between the indole (B1671886) and triazole rings was found to be minimal, ranging from 4.94° to 7.22°. mdpi.com

The solid-state packing of this compound derivatives is directed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and halogen bonds, are fundamental to the field of crystal engineering. rsc.orgsemanticscholar.org

Hydrogen Bonds and π-π Stacking: In the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov These dimers are further linked by C—H⋯π interactions and aromatic π–π stacking, with a notable centroid–centroid distance of 3.729 Å between adjacent pyridine and pyrrole (B145914) rings. nih.gov The antiparallel-displaced geometry is often the most stable orientation for π-π stacking in pyridine dimers. researchgate.net

C-Br⋯π Interactions: The bromine atom in the 4-bromophenoxy group can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. A specific type of this interaction, the C—Br⋯π interaction, has been observed in the crystal structures of related compounds, where the bromine atom interacts with the electron-rich π-system of an aromatic ring. researchgate.netresearchgate.net These interactions play a significant role in consolidating the crystal packing. researchgate.net

The following table details the types of intermolecular interactions observed in related crystal structures.

Interaction TypeCompound ExampleKey FeaturesReference
N—H⋯N Hydrogen Bonds2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrileForms R22(16) graph-set ring motifs. nih.gov
π–π Stacking2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrileCentroid-to-centroid distance of 3.729 Å. nih.gov
C—H⋯π Interactions2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrileLinks molecular dimers into chains. nih.gov
C-Br⋯π Interactions3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenylConsolidates the crystal structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the molecular structure of this compound and its derivatives.

The ¹H NMR spectrum provides a unique fingerprint for a molecule. For derivatives of this compound, the spectrum is characterized by signals in the aromatic region (typically δ 6.5-8.7 ppm). The precise chemical shifts and coupling patterns of the protons on the pyridine and bromophenoxy rings allow for unambiguous assignment and structural confirmation.

In the closely related compound 2-(4-Bromophenyl)pyridine (B1270735), the proton signals are observed with the following chemical shifts (in CDCl₃): δ 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H). rsc.org The protons on the pyridine ring typically appear at distinct chemical shifts due to the electron-withdrawing effect of the nitrogen atom. For pyridine itself, these protons resonate at characteristic positions, which are modified by substitution. researchgate.net

The table below shows representative ¹H NMR data for a closely related analogue.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityReference
2-(4-Bromophenyl)pyridinePyridine H8.71 – 8.63m rsc.org
Phenyl H7.90 – 7.83m rsc.org
Pyridine H7.77 – 7.65m rsc.org
Phenyl H7.62 – 7.55m rsc.org
Pyridine H7.26 – 7.21m rsc.org

Note: Data recorded in CDCl₃. m = multiplet.

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound derivatives, distinct signals are observed for the carbons of the pyridine ring and the bromophenoxy ring. The carbon atom attached to the bromine (ipso-carbon) is influenced by both inductive and conjugative effects, which affects its chemical shift. stackexchange.com

For the analogue 2-(4-Bromophenyl)pyridine, the ¹³C NMR spectrum (in CDCl₃) shows signals at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org Similarly, for 2,6-bis(4-bromophenyl)-4-phenylpyridine, characteristic signals are observed at δ 156.4, 150.7, 138.6, 138.1, 131.9, 129.3, 129.2, 128.7, 127.3, 123.7, and 117.3 ppm. rsc.org The chemical shifts of the pyridine carbons are sensitive to the solvent environment. researchgate.net In indole-based Schiff base derivatives containing a 3-bromophenyl group, the imine carbon signal appears in the range of δ 157–163 ppm. mdpi.com This information is valuable for assigning the carbon signals in the target molecule and its derivatives.

The table below presents ¹³C NMR data for a key structural analogue.

CompoundChemical Shift (δ, ppm)Reference
2-(4-Bromophenyl)pyridine156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 rsc.org

Note: Data recorded in CDCl₃.

Advanced NMR Techniques (e.g., COSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Correlation Spectroscopy (COSY), are instrumental in elucidating the complex proton-proton coupling networks within a molecule. longdom.org In a COSY experiment for this compound, the spectrum would display cross-peaks that indicate which protons are spin-coupled, typically through three bonds. libretexts.orgcolumbia.edu

The resulting 2D spectrum plots the 1H NMR spectrum on both axes. slideshare.net Diagonal peaks represent the individual proton signals, while the crucial off-diagonal cross-peaks reveal the coupling relationships. libretexts.orghuji.ac.il By tracing the correlations, a connectivity map of the protons in both the pyridine and the bromophenoxy rings can be constructed. This technique is particularly valuable for unambiguously assigning proton signals, especially in cases where the one-dimensional spectrum exhibits overlapping multiplets. huji.ac.il The presence of a cross-peak between two proton signals confirms their proximity within the molecular framework, providing definitive evidence of the bonding structure. columbia.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a unique fingerprint based on its functional groups. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational bands for the pyridine ring are typically observed in the infrared spectrum. nih.gov For instance, pyridine and its derivatives often exhibit characteristic bands around 1450 cm⁻¹, which can be sensitive to coordination at Lewis acid sites. researchgate.netresearchgate.net The presence of the ether linkage (C-O-C) would also give rise to strong, characteristic stretching vibrations. Furthermore, the bromophenoxy group will contribute its own set of aromatic C-H and C-C stretching and bending frequencies, as well as a distinctive C-Br stretching vibration at lower wavenumbers. The analysis of these bands provides direct evidence for the presence of the key functional groups within the molecular structure. msesupplies.com

Below is a representative table of expected FT-IR vibrational frequencies for this compound:

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchPyridine & Phenyl Rings3100 - 3000
Aromatic C=C StretchPyridine & Phenyl Rings1600 - 1450
Asymmetric C-O-C StretchAryl Ether1270 - 1230
Symmetric C-O-C StretchAryl Ether1075 - 1020
C-Br StretchBromo-Aryl600 - 500

Mass Spectrometry Techniques (e.g., ESI-TOF, MALDI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a molecule like this compound, with a molecular weight of approximately 250.09 g/mol , soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly effective. finetechnology-ind.comcreative-proteomics.com

ESI is a soft ionization method that typically produces multiply charged ions from a solution, making it suitable for a wide range of molecules. creative-proteomics.com When coupled with a Time-of-Flight (TOF) mass analyzer (ESI-TOF), it provides high-resolution mass measurements, allowing for the determination of the accurate mass and, consequently, the elemental formula of the compound.

MALDI is another soft ionization technique, particularly well-suited for analyzing a variety of molecules, including those of higher molecular weight. creative-proteomics.com In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules. nih.gov This technique is known for its high sensitivity and is capable of providing clear molecular ion peaks with minimal fragmentation. mdpi.com Both ESI-TOF and MALDI-MS would be expected to show a prominent molecular ion peak corresponding to the mass of this compound, confirming its molecular weight.

TechniqueIonization MethodKey Information Provided
ESI-TOFElectrospray IonizationHigh-resolution mass, elemental composition
MALDI-MSMatrix-Assisted Laser Desorption/IonizationMolecular weight, high sensitivity

Scanning Tunneling Microscopy (STM) for Surface Molecular Architecture

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize individual molecules and their arrangement on a conductive substrate. nih.govresearchgate.net This method is invaluable for studying the self-assembly and surface architecture of organic molecules. rsc.orgrsc.org

For this compound, STM could be used to investigate how these molecules arrange themselves on a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal. researchgate.net The resulting images would reveal the two-dimensional packing of the molecules, providing insights into the intermolecular interactions that govern their self-assembly. asu.edu The planar nature of the pyridine and bromophenyl rings would likely facilitate the formation of well-ordered monolayers. nih.gov By analyzing the STM images, researchers can determine the unit cell of the molecular arrangement and understand how the molecules orient themselves with respect to the substrate and to each other. This provides a direct visualization of the supramolecular architecture at the nanoscale. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it a standard method for investigating systems like 2-(4-Bromophenoxy)pyridine. DFT calculations are used to determine optimized geometries, electronic properties, and potential reaction pathways. While comprehensive DFT studies specifically targeting this compound are not extensively detailed in the current body of literature, the principles of the methodology and findings from structurally related compounds allow for a thorough theoretical overview.

Electronic Structure and Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and spatial distribution of these orbitals are fundamental to a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the electronic structure would be characterized by the interplay between the electron-withdrawing pyridine (B92270) ring, the ether oxygen linkage, and the brominated phenyl ring. It is anticipated that the HOMO would be distributed primarily over the electron-rich phenoxy moiety, while the LUMO would be localized on the electron-deficient pyridine ring. The bromine atom, with its lone pairs and its capacity for halogen bonding, would also significantly influence the electron density distribution.

DFT calculations would provide precise energies for these orbitals and allow for the generation of various electronic property descriptors. Although specific data for this compound is not available, studies on similar molecules like (RS)-(4-Bromophenyl)(pyridine-2yl)methanol have determined HOMO-LUMO gaps using DFT, finding a value of 5.302 eV, which indicates high stability. scispace.com A similar analysis for this compound would yield the parameters shown in the illustrative table below.

ParameterDescriptionTypical Calculated Value (Hypothetical)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
Energy Gap (ΔE)LUMO-HOMO Energy Difference~ 5.3 eV
Ionization Potential (I)-EHOMO~ 6.5 eV
Electron Affinity (A)-ELUMO~ 1.2 eV
Global Hardness (η)(I - A) / 2~ 2.65 eV
Electronegativity (χ)(I + A) / 2~ 3.85 eV

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. pjps.pk For flexible molecules like this compound, this process is part of a broader conformational analysis to identify the most stable conformer(s). mdpi.com The primary source of conformational flexibility in this molecule is the rotation around the C-O-C ether linkage, which defines the dihedral angle between the pyridine and bromophenyl rings.

A computational study would involve systematically rotating this dihedral angle and calculating the energy at each step to identify energy minima. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for such optimizations. scispace.commdpi.com The results would reveal the most stable spatial orientation of the two aromatic rings. In related diaryl ether structures, non-planar (twisted) conformations are often the most stable due to the balance between conjugative effects favoring planarity and steric hindrance favoring a twisted arrangement. For instance, a DFT study on a related N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide found a non-planar structure with a dihedral angle of 52.1° between its terminal phenyl rings. nih.gov A full geometry optimization of this compound would yield precise values for all bond lengths, bond angles, and dihedral angles.

Structural ParameterAtoms InvolvedDescription
Bond LengthC-O (Pyridine-Oxygen)The distance between the pyridine carbon and the ether oxygen.
Bond LengthC-O (Phenyl-Oxygen)The distance between the phenyl carbon and the ether oxygen.
Bond LengthC-BrThe distance between the phenyl carbon and the bromine atom.
Bond AngleC-O-CThe angle of the ether linkage.
Dihedral AngleC-C-O-CThe key torsion angle defining the molecular conformation.

Mechanistic Insights into Reactions and Transformations

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS) and intermediates on the potential energy surface. rsc.orgnih.gov By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathways. researchgate.net

For this compound, several types of reactions could be investigated computationally:

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic attack. DFT could model the mechanism and energetics of such reactions.

Reactions involving the Bromine Atom: The C-Br bond can participate in various transformations, including cross-coupling reactions (e.g., Suzuki, Heck). Computational studies could provide insights into the oxidative addition step, which is often crucial in these catalytic cycles.

Electrophilic Substitution: The bromophenyl ring, while deactivated by the bromine, could undergo electrophilic substitution. DFT could predict the regioselectivity (ortho, meta, para) of such reactions.

Currently, there are no specific computational studies published on the reaction mechanisms of this compound. However, DFT has been successfully applied to study the SN2 substitution mechanism of phenacyl bromides with pyridines, revealing detailed information about the transition state structures and activation energies. researchgate.net A similar approach would be effective in exploring the reactivity of this compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. By calculating vibrational frequencies, it is possible to simulate Infrared (IR) and Raman spectra. scispace.com Similarly, by calculating nuclear magnetic shielding constants, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

DFT calculations of vibrational frequencies for this compound would allow for the assignment of specific absorption bands in its experimental IR and Raman spectra to particular molecular motions (e.g., C-H stretching, C=N stretching, C-O-C bending). researchgate.net Likewise, calculating the ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental NMR data and confirm the molecular structure. Often, calculated frequencies are scaled by a factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. scispace.com While experimental spectra are available, detailed computational predictions for this compound have not been reported in the literature.

Exploration of Potential Energy Surfaces

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. researchgate.net Exploring the PES is crucial for understanding conformational preferences, reaction pathways, and molecular dynamics. nih.gov

For this compound, the most significant feature of its PES would be related to the conformational changes arising from the rotation about the ether C-O-C bond. A relaxed PES scan, where the key dihedral angle is systematically varied while all other geometric parameters are allowed to relax to their minimum energy value, would map out the energetic landscape of this rotation. The scan would reveal the energy barriers separating different stable conformers (local minima on the PES) and identify the transition states that connect them. This information is fundamental for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Advanced Computational Modeling for Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. muni.cz Computational modeling is essential for understanding and quantifying these weak interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com

This compound possesses several features that make it an interesting candidate for supramolecular assembly:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (electron donors).

π-π Stacking: The two aromatic rings can engage in stacking interactions with other aromatic systems.

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

Advanced computational methods, such as high-level DFT with dispersion corrections (e.g., DFT-D3) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to accurately calculate the energies of these interactions. Hirshfeld surface analysis, derived from crystallographic data or optimized geometries, can visualize and quantify intermolecular contacts in a crystal lattice. nih.gov A study on 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces used DFT to investigate the balance between halogen bonding, hydrogen bonding, and coordination with metal adatoms, demonstrating the complexity of its self-assembly behavior. iphy.ac.cn Similar advanced modeling for this compound would provide critical insights into its solid-state packing and its ability to form complex supramolecular architectures.

Advanced Materials and Catalytic Applications of 2 4 Bromophenoxy Pyridine Derivatives

Applications in Catalysis

The unique electronic and structural characteristics of the 2-(4-Bromophenoxy)pyridine scaffold make it a valuable platform for designing catalytic systems. The presence of a pyridine (B92270) nitrogen atom provides a coordination site for metal centers, while the brominated phenyl ring offers a reactive handle for further functionalization, enabling its use in both homogeneous and heterogeneous catalysis, as well as in the design of specialized organocatalysts.

Role as Ligands in Homogeneous Catalysis (e.g., Palladium-Catalyzed Coupling Reactions)

In homogeneous catalysis, ligands are crucial for modulating the reactivity, stability, and selectivity of metal catalysts. Pyridine-containing molecules are a cornerstone of ligand design due to the Lewis basicity of the nitrogen atom, which allows for effective coordination to transition metals like palladium. rsc.orgnih.gov While this compound itself is not extensively documented as a primary ligand, its structural components are central to the field of palladium-catalyzed cross-coupling reactions.

The pyridine moiety can serve as a directing group or a coordinating part of a larger, more complex ligand structure. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the phenoxy and bromo substituents, can impact the catalytic cycle's efficiency. rsc.org Furthermore, the carbon-bromine bond on the phenoxy ring serves as a prime reaction site for palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. acs.orgnih.govacs.org This dual functionality allows molecules based on this scaffold to be either incorporated into larger ligand architectures or to act as substrates in the synthesis of complex organic molecules. For instance, related halogenated pyridines and 1,2-oxazines serve as precursors in palladium-catalyzed cross-coupling reactions to build more complex molecular frameworks. nih.gov The development of specialized ligands, such as those based on a 1,2,4-triazinylpyridine framework, highlights the modularity and importance of the pyridine unit in creating effective catalytic systems for C-N bond formation. acs.org

Contributions to Heterogeneous Catalysis and Surface Reactivity Studies

In heterogeneous catalysis, reactions occur at the interface between different phases, typically on the surface of a solid catalyst. The functional groups within this compound provide multiple potential interaction points with catalytic surfaces. The pyridine nitrogen can act as an anchor, binding to acidic sites or metal atoms on a surface. The aromatic rings can interact with the surface through π-stacking or other non-covalent interactions, influencing the molecule's orientation and reactivity.

Studies on related aryl alkyl ether derivatives have shown their utility in investigating on-surface chemical reactions. mdpi.com The C-Br bond in this compound is a particularly interesting feature for surface chemistry, as it can be activated under thermal or photochemical conditions to form radicals or organometallic intermediates on a reactive surface. This enables its potential use in on-surface polymerization or the formation of well-defined molecular nanostructures. The ability to engineer molecules with specific anchoring groups like pyridyl moieties is crucial for controlling their arrangement and subsequent reactivity on surfaces. mdpi.com

Design of Chiral Organocatalysts

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering an alternative to metal-based catalysts. mdpi.com Chiral pyridine derivatives, particularly pyridine-N-oxides, have emerged as powerful nucleophilic organocatalysts for a variety of transformations. acs.orgresearchgate.net The this compound framework provides a robust scaffold for the design of new chiral organocatalysts.

Chirality can be introduced by attaching a chiral auxiliary to either the pyridine or the phenyl ring. The pyridine nitrogen, or its corresponding N-oxide, can then function as the catalytically active site (e.g., as a Lewis base). The bulky 2-(4-bromophenoxy) group can play a significant role in creating a defined chiral pocket around the catalytic center, thereby influencing the stereochemical outcome of the reaction. This steric hindrance is critical for achieving high enantioselectivity. While catalysts derived specifically from this compound are not widely reported, the principles established with other chiral pyridines suggest their potential in reactions like asymmetric acyl transfer, Friedel-Crafts alkylations, and various cycloadditions. acs.orgnih.gov

Development of Optoelectronic Materials

The rigid structure and tunable electronic properties of this compound derivatives make them excellent candidates for building blocks in optoelectronic materials. They are particularly relevant in the design of organic light-emitting diodes (OLEDs) and luminescent metal complexes.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs relies on the properties of the organic materials used in their various layers, such as hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs). The this compound scaffold is a versatile building block for creating materials tailored for these applications. abcr.com The pyridine core is inherently electron-deficient, making it suitable for electron-transporting materials, while the bromophenyl group provides a convenient point for chemical modification via cross-coupling reactions. uky.edu

This synthetic flexibility allows for the attachment of other functional units to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its thermal stability and morphological properties. A notable example is the development of a hole-transporting material, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), which is a more complex derivative. nih.govacs.org In this molecule, the pyridine core is functionalized with pyrene (B120774) and bromophenyl groups. An OLED device using Py-Br as the HTM demonstrated excellent performance, showcasing the potential of this class of materials. nih.gov

OLED Device Performance Using a Pyridine-Based Hole-Transporting Material (Py-Br) nih.gov
ParameterValue
Maximum Luminance17300 cd/m²
Maximum Current Efficiency22.4 cd/A
External Quantum Efficiency (EQE) at 3500 cd/m²9%
Efficiency Roll-Off (from 1000 to 10,000 cd/m²)7%

Luminescent Properties of Metal Complexes and Organic Materials

Derivatives of this compound can act as ligands to form highly luminescent coordination complexes with transition metals such as platinum(II), palladium(II), and iridium(III). researchgate.netacs.orgnih.gov The pyridine nitrogen atom coordinates to the metal center, while the electronic properties of the entire ligand, influenced by the bromophenoxy group, modulate the photophysical characteristics of the resulting complex.

These complexes often exhibit phosphorescence originating from metal-to-ligand charge transfer (MLCT) excited states. researchgate.netacs.org The energy of these states, and thus the emission color, can be finely tuned by modifying the ligand structure. Cyclometalated complexes, where the ligand coordinates through both a nitrogen and a carbon atom, are particularly known for their high emission efficiencies and stability, making them suitable for applications in OLEDs and chemical sensors. acs.orgnih.gov For example, cyclometalated Pd(II) complexes with tridentate C^N^N ligands have shown tunable luminescence, although they are generally less efficient than their Pt(II) counterparts. researchgate.net

In addition to metal complexes, purely organic materials derived from this scaffold can also exhibit strong luminescence. As seen with pyrene-pyridine derivatives, the extended π-conjugation can lead to materials with high photoluminescence quantum yields, making them suitable as emitters in OLEDs. uky.edunih.gov

Photophysical Properties of a Related Luminescent Pyridine Derivative (Py-Br) nih.gov
PropertyValue
Absorption Maximum (λabs) in DCM347 nm
Emission Maximum (λem) in DCM435 nm
Photoluminescence Quantum Yield (ΦPL) in DCM0.34
HOMO Level-5.64 eV
LUMO Level-2.50 eV

Electrochromic Materials

Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical voltage. This characteristic makes them valuable for applications like smart windows, displays, and sensors. Pyridine-containing polymers and coordination complexes have been investigated for their electrochromic potential due to the electron-accepting nature of the pyridine ring, which can facilitate the redox reactions underlying color changes.

However, a detailed investigation into the electrochromic behavior of materials specifically derived from this compound has not been reported. General research on related pyridine-based systems suggests that the introduction of a phenoxy group could influence the electronic properties and, consequently, the electrochromic performance of a resulting polymer or material. The bromine substituent also offers a potential site for further chemical modification to tune these properties. Without specific studies, data on coloration efficiency, switching times, and stability for this compound-based electrochromic materials remains unavailable.

ParameterValueReference
Color ChangeNot ReportedN/A
Switching Time (Oxidation)Not ReportedN/A
Switching Time (Reduction)Not ReportedN/A
Coloration EfficiencyNot ReportedN/A

Research in Molecular Devices and Nanostructured Assemblies

The design and fabrication of molecular-scale devices and the self-assembly of molecules into ordered nanostructures are at the forefront of nanotechnology. The structural and electronic properties of molecules like this compound could theoretically be exploited in such applications. The pyridine unit can act as a coordination site for metal ions, and the bromophenyl group can participate in halogen bonding or other non-covalent interactions, which are key principles in the bottom-up fabrication of nanostructures.

Despite these potential attributes, there is a lack of specific research articles detailing the use of this compound in the development of molecular devices or its incorporation into nanostructured assemblies. The foundational studies required to understand its self-assembly behavior, conductivity at the molecular level, and performance within a device architecture have not been published. Therefore, no specific findings or performance data can be presented.

Application AreaResearch FindingsReference
Molecular ElectronicsNo studies reportedN/A
Self-Assembled MonolayersNo studies reportedN/A
Nanoparticle FunctionalizationNo studies reportedN/A

Supramolecular Chemistry and Host Guest Interactions Involving 2 4 Bromophenoxy Pyridine Analogues

Intermolecular Interactions in Crystal Engineering

Halogen Bonding (e.g., C-Br⋯π Interactions)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In analogues of 2-(4-bromophenoxy)pyridine, the bromine atom can participate in various types of halogen bonds, including C-Br⋯N, C-Br⋯Br, and C-Br⋯π interactions. These interactions are highly directional and play a significant role in the formation of well-defined supramolecular structures.

Hydrogen Bonding Networks

Hydrogen bonding is a ubiquitous and powerful tool in crystal engineering. In the context of this compound analogues, the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while various hydrogen bond donors can be incorporated into the molecular structure or co-crystallized to form extensive hydrogen-bonded networks.

A study of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide, a close analogue, reveals the presence of intermolecular N—H⋯O hydrogen bonds that stabilize the crystal packing, forming columns of molecules. In other pyridine derivatives, N—H⋯N and C—H⋯O interactions are commonly observed, leading to the formation of chains, sheets, and more complex three-dimensional architectures. The interplay between different types of hydrogen bonds can lead to the formation of specific synthons, which are reliable and predictable patterns of intermolecular interactions.

π-Stacking and Other Non-Covalent Interactions

The aromatic rings of the phenoxy and pyridine moieties in this compound and its analogues are capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings, are crucial for the stabilization of crystal structures. The geometry of π-stacking can vary, including face-to-face and edge-to-face arrangements, with typical interaction energies ranging from 2 to 10 kJ/mol.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

Host-guest chemistry involves the formation of inclusion complexes where a smaller "guest" molecule is encapsulated within the cavity of a larger "host" molecule. Macrocyclic hosts like cyclodextrins and cucurbiturils are particularly effective in this regard, offering hydrophobic cavities that can accommodate a variety of guest molecules.

A notable example of host-guest chemistry involving a this compound analogue is the formation of a pseudorotaxane with a 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY) as the guest and cucurbit rsc.orguril (CB rsc.org) as the host. In aqueous solution, the free CD-PY does not exhibit room temperature phosphorescence (RTP). However, upon complexation with CB rsc.org, the formation of the CD-PY@CB rsc.org pseudorotaxane induces a significant RTP emission. bldpharm.com This phenomenon is attributed to the rigid environment provided by the CB rsc.org cavity, which restricts the non-radiative decay pathways of the guest molecule.

The binding affinity between the host and guest is a critical parameter in these systems. The table below summarizes the key features of this host-guest complex.

HostGuestComplexInduced Property
Cucurbit rsc.orguril (CB rsc.org)4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY)CD-PY@CB rsc.org PseudorotaxaneRoom Temperature Phosphorescence (RTP)

Organic Room Temperature Phosphorescence (RTP) Systems

Organic room temperature phosphorescence (RTP) is a photophysical phenomenon where organic materials emit light from their triplet excited state at room temperature. Achieving efficient RTP in purely organic systems is challenging due to the typically rapid non-radiative decay of the triplet state. Host-guest chemistry provides a powerful strategy to overcome this limitation by encapsulating the phosphorescent guest in a rigid matrix, thereby suppressing vibrational and rotational quenching.

The CD-PY@CB rsc.org system is a prime example of an organic RTP system based on a this compound analogue. The encapsulation of the 4-(4-bromophenyl)-pyridine moiety within the cucurbit rsc.orguril cavity effectively protects the triplet excitons from quenching by molecular oxygen and solvent molecules. This leads to a significant enhancement of the phosphorescence quantum yield and lifetime.

The photophysical properties of the CD-PY guest and its complex with CB rsc.org are detailed in the table below.

SystemExcitation Wavelength (nm)Emission Wavelength (nm)Phosphorescence Lifetime
CD-PY (in aqueous solution)-No RTP emission-
CD-PY@CB rsc.org~311510 (RTP)Not specified

Light-Harvesting Phosphorescence Energy Transfer (PET) Systems

Light-harvesting systems are designed to capture light energy and transfer it to a specific location, often to initiate a chemical reaction or another photophysical process. In the context of phosphorescence, a phosphorescence energy transfer (PET) system involves the transfer of energy from a phosphorescent donor to a fluorescent or phosphorescent acceptor.

A sophisticated light-harvesting PET system has been constructed using the CD-PY@CB rsc.org complex as the energy donor and rhodamine B (RhB) as the energy acceptor. bldpharm.com In this supramolecular assembly, the green phosphorescence of the CD-PY@CB rsc.org donor is efficiently transferred to the RhB acceptor, resulting in the emission of red-shifted delayed fluorescence from RhB.

This PET process is highly efficient, with a calculated energy transfer efficiency of 84%. The system also exhibits a remarkable antenna effect of 36.42, meaning that each acceptor molecule can effectively collect energy from a large number of donor molecules. The key parameters of this light-harvesting PET system are summarized in the following table.

DonorAcceptorEnergy Transfer EfficiencyAntenna Effect
CD-PY@CB rsc.orgRhodamine B (RhB)84%36.42

This innovative approach demonstrates the potential of utilizing supramolecular assemblies based on this compound analogues for the development of advanced photofunctional materials with applications in areas such as bioimaging and sensing.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future synthetic strategies for 2-(4-Bromophenoxy)pyridine and its derivatives are expected to focus on efficiency, sustainability, and atom economy. While traditional Ullmann condensation and Buchwald-Hartwig amination reactions are effective, emerging methodologies promise greater control and versatility.

Future Synthetic Approaches:

Catalyst Development: Research will likely target the development of more robust and reusable catalyst systems, potentially moving beyond palladium to more abundant and less expensive metals like copper or nickel for cross-coupling reactions. The design of ligands that enhance catalytic turnover and operate under milder, greener conditions (e.g., in aqueous media or solvent-free systems) will be a key area of advancement.

Flow Chemistry: The adoption of continuous flow manufacturing processes offers a promising future for the synthesis of this compound. Flow chemistry can provide superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

C-H Activation: Direct C-H arylation represents a highly atom-economical approach that avoids the pre-functionalization of starting materials. Future research may focus on developing selective C-H activation methods to directly couple 4-bromophenol (B116583) with pyridine (B92270), minimizing waste and synthetic steps.

Advanced Characterization: As more complex derivatives are synthesized, advanced characterization techniques will become crucial. Solid-state NMR, advanced mass spectrometry techniques, and synchrotron-based X-ray diffraction will provide deeper insights into the molecular structure, conformation, and intermolecular interactions, which are vital for designing materials with specific properties.

Outlook on Reactivity and Transformation Pathways

The reactivity of this compound is primarily centered around its two key functional components: the bromine atom on the phenyl ring and the nitrogen atom in the pyridine ring. Future research will focus on leveraging these sites for novel molecular architectures.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. This "late-stage functionalization" capability is highly valuable, allowing for the diversification of the core structure. acs.org The pyridine nitrogen, with its lone pair of electrons, is a key site for coordination with metals and for influencing the electronic properties of the molecule.

Table 1: Prospective Reactivity Pathways for this compound

Reactive Site Potential Transformation Future Research Focus
Bromine Atom (C-Br) Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig, and Negishi cross-coupling reactions. Development of novel catalysts for efficient coupling, synthesis of complex polymers, and creation of advanced molecular materials.
Pyridine Ring (N atom) Coordination to metal centers, N-oxide formation, quaternization. Design of new ligands, catalysts, and functional materials with tailored electronic and steric properties.
Aromatic Rings (C-H) Directed C-H functionalization. regioselective introduction of new functional groups to fine-tune molecular properties for specific applications.

Prospects in Coordination Chemistry and Ligand Design

The this compound molecule is an excellent candidate for a bidentate N,O-ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the phenoxy oxygen. This chelation can form stable five-membered rings with metal ions, a favorable configuration in coordination chemistry. researchgate.net

Future research in this area will likely explore:

Diverse Metal Complexes: Systematic studies on the coordination of this compound with a wide range of transition metals (e.g., Pd, Pt, Ru, Ir, Cu, Ni) are anticipated. This will lead to new complexes with unique electronic, optical, and catalytic properties.

Post-Coordination Modification: The bromine atom provides a unique opportunity for post-coordination modification. After the ligand is bound to a metal center, the C-Br bond can be used for further reactions, allowing for the construction of complex, multi-functional metallo-supramolecular architectures.

Tuning Electronic Properties: The 4-bromo substituent has a distinct electronic effect on the ligand. Future work will involve synthesizing analogues with different substituents (both electron-donating and electron-withdrawing) at this position to systematically tune the electronic properties of the resulting metal complexes for specific applications, such as catalysis or materials science.

Future Trajectories in Materials Science and Catalysis

The unique structural and electronic features of this compound and its metal complexes suggest significant future potential in materials science and catalysis.

Catalysis: Metal complexes derived from this compound ligands are promising candidates for catalysts in a variety of organic transformations. Future research could focus on designing catalysts for cross-coupling reactions, C-H activation, and polymerization. The ability to tune the ligand's steric and electronic properties will be key to optimizing catalytic activity and selectivity.

Organic Electronics: By coordinating with heavy metals like iridium(III) or platinum(II), ligands based on the 2-phenoxypyridine (B1581987) scaffold could form phosphorescent complexes. These materials are of great interest for use in Organic Light-Emitting Diodes (OLEDs). The presence of the heavy bromine atom could further enhance spin-orbit coupling, potentially leading to highly efficient emitters for display and lighting technologies.

Metal-Organic Frameworks (MOFs): The bromine atom can be converted into other functional groups, such as carboxylic acids or amines. This would transform the molecule into a building block (a "linker" or "strut") for the synthesis of novel MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Emerging Trends in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting future directions for this compound. The molecule possesses several features that can be exploited for the rational design of self-assembled systems.

Halogen Bonding: The bromine atom is a potent halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govfrontiersin.org Future research will likely exploit the C-Br bond to direct the self-assembly of molecules into well-defined architectures, such as liquid crystals, organogels, and co-crystals. semanticscholar.org The pyridine nitrogen, being a halogen bond acceptor, allows for the possibility of self-assembly into chains or more complex networks. mdpi.com

π-π Stacking: The two aromatic rings (pyridine and bromophenyl) can engage in π-π stacking interactions, further stabilizing supramolecular assemblies and influencing the electronic properties of the resulting materials.

Host-Guest Chemistry: By functionalizing the core structure, it may be possible to create macrocyclic hosts that use a combination of halogen bonding, hydrogen bonding, and π-stacking to selectively bind guest molecules, with potential applications in sensing and molecular recognition.

Challenges and Future Research Opportunities

Despite its considerable promise, the exploration of this compound is not without its challenges, which in turn define the key research opportunities for the future.

Key Challenges:

Selective Functionalization: Achieving regioselectivity during the functionalization of the C-H bonds on either aromatic ring can be challenging. Developing synthetic methods that allow for precise control over where new substituents are introduced is a critical hurdle.

Scalability of Complex Syntheses: While the core structure is accessible, multi-step syntheses for creating complex derivatives or materials can be low-yielding and difficult to scale up. Improving the efficiency of these synthetic routes is essential for practical applications.

Understanding Structure-Property Relationships: A deep, fundamental understanding of how modifications to the molecular structure translate into changes in material or catalytic properties is still developing. This requires a synergistic approach combining synthesis, advanced characterization, and computational modeling.

Future Opportunities:

Medicinal Chemistry: The 2-phenoxypyridine scaffold is present in various biologically active compounds. The bromine atom on this compound provides a reactive site for introducing a wide range of functionalities, opening up avenues for the discovery of new therapeutic agents.

Smart Materials: There is a significant opportunity to design "smart" materials that respond to external stimuli (e.g., light, heat, or chemical analytes). By incorporating photo-responsive or stimuli-responsive groups through the C-Br bond, materials with switchable properties could be developed.

Tandem Catalysis: Designing multifunctional catalysts based on this compound complexes that can perform multiple reaction steps in a single pot (tandem catalysis) is a promising area that could lead to more efficient and sustainable chemical processes.

Q & A

Basic: What are the primary synthetic routes for 2-(4-Bromophenoxy)pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach involves reacting 4-bromophenol with a halogenated pyridine derivative (e.g., 2-chloropyridine) under alkaline conditions (e.g., NaOH in dichloromethane) to facilitate ether bond formation . Optimization parameters include:

  • Temperature: Maintaining 40–60°C to balance reaction rate and side-product formation.
  • Catalyst: Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in halogenated arylpyridine systems .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity, as reported for structurally analogous pyridine derivatives .

Advanced: How can researchers address contradictions in spectroscopic data for this compound derivatives?

Answer:
Discrepancies in NMR or crystallographic data often arise from conformational flexibility or solvent effects. Methodological strategies include:

  • Single-crystal X-ray diffraction: Using SHELXT for automated structure determination to resolve ambiguities in molecular geometry .
  • Comparative Hirshfeld surface analysis: As demonstrated for pyrimidine co-crystals, this technique quantifies intermolecular interactions (e.g., Br···H contacts) to validate structural assignments .
  • Dynamic NMR studies: Variable-temperature experiments can identify rotamers or tautomers causing split signals in derivatives .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Assign peaks using coupling patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with published data for bromophenoxy analogs .
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental analysis: Validate C, H, N, and Br content (±0.3% tolerance) .
  • FT-IR: Identify ether (C-O-C, ~1250 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) stretches .

Advanced: What strategies enable functionalization of this compound for bioactive molecule development?

Answer:
Functionalization focuses on the bromine atom and pyridine ring:

  • Suzuki-Miyaura cross-coupling: Replace Br with aryl/heteroaryl groups using Pd catalysts for drug candidate libraries (e.g., anti-leishmanial benzoxazole derivatives) .
  • Nucleophilic substitution: Introduce piperidine or amino groups at the pyridine 2-position to modulate pharmacokinetic properties, as seen in receptor ligand studies .
  • Electrophilic aromatic substitution: Nitration or sulfonation at the phenoxy ring’s para-position enhances solubility for biological assays .

Basic: What safety protocols are recommended for handling this compound given limited toxicity data?

Answer:
Due to uncharacterized acute/chronic toxicity (e.g., no LD₅₀ data):

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to minimize inhalation risks (CLP Category 4 for acute toxicity) .
  • Storage: Keep in inert atmosphere (argon) at room temperature to prevent degradation .
  • Spill management: Absorb with silica gel and dispose as hazardous waste .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:
Density functional theory (DFT) simulations provide insights into:

  • Electrophilicity: Calculate local electrophilic indices (e.g., Fukui functions) to identify reactive sites for cross-coupling .
  • Catalyst interaction: Model nickel/palladium complexes to optimize ligand-metal charge transfer, as shown for ethylene oligomerization catalysts .
  • Solvent effects: COSMO-RS simulations predict solvation free energies to guide solvent selection for reactions .

Note on Evidence Reliability:

  • Data from commercial vendors (e.g., Key Organics Limited ) were included only for safety protocols, as their technical reports align with EU-GHS/CLP standards.
  • Peer-reviewed methodologies (e.g., SHELXT , Hirshfeld analysis ) were prioritized for structural and mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.